molecular formula C15H21NO3 B15129820 Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate

Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate

Cat. No.: B15129820
M. Wt: 263.33 g/mol
InChI Key: QYHAKPLUUUMEFH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHAKPLUUUMEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-3-hydroxymethylcyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Positional Isomers

Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0)
  • Key Differences :
    • Stereochemistry : Trans configuration at the 4-hydroxy position vs. cis-3-hydroxymethyl in the target compound.
    • Functional Group : Hydroxyl (-OH) at the 4-position vs. hydroxymethyl (-CH₂OH) at the 3-position.
  • Impact :
    • Altered solubility (polarity differences due to hydroxyl vs. hydroxymethyl).
    • Reduced hydrogen-bonding capacity compared to the hydroxymethyl group.
    • Similarity score: 0.74 (), indicating moderate structural overlap but distinct properties.
Benzyl (3-hydroxycyclohexyl)carbamate (CAS 955406-36-7)
  • Key Differences :
    • Lacks the hydroxymethyl group; instead, a hydroxyl (-OH) is directly attached to the cyclohexyl ring.
  • Impact: Lower molecular weight (235.28 vs. 249.31 g/mol). Similarity score: 0.75 (), reflecting positional isomerism.

Ring Size and Functional Group Variations

cis-Benzyl (3-hydroxycyclopentyl)carbamate (CAS 124555-31-3)
  • Key Differences :
    • Cyclopentyl ring (5-membered) vs. cyclohexyl (6-membered).
    • Hydroxyl group at the 3-position.
  • Molecular weight: 235.28 g/mol (vs. 249.31 g/mol for the target). Storage: Requires 4°C for stability (), suggesting greater thermal sensitivity.
Benzyl N-(4-pyridyl)carbamate
  • Key Differences :
    • Aromatic pyridyl ring replaces cyclohexyl.
  • Impact :
    • Enhanced π-π stacking and hydrogen-bonding via pyridyl nitrogen.
    • Likely higher solubility in polar solvents.
    • Applications: More suited for metal coordination or enzyme inhibition ().

Functional Group Modifications

Benzyl N-Hydroxycarbamate (CAS 3426-71-9)
  • Key Differences :
    • N-hydroxy group (-NHOH) vs. hydroxymethyl.
  • Molecular weight: 167.16 g/mol, significantly lighter. Applications: Reactive intermediate in nitrene generation ().
O-methyl-N-cyclohexyl carbamate
  • Key Differences :
    • Methoxy (-OMe) group replaces benzyl.
  • Impact :
    • Lower steric hindrance and molecular weight.
    • Thermal decomposition studied for isocyanate synthesis (), unlike the target compound.

Bulky Substituents and Protective Groups

Benzyl N-[1-((tert-butoxycarbonylamino)methyl)cyclopropyl]carbamate
  • Key Differences :
    • Cyclopropane ring and tert-butoxycarbonyl (Boc) protection.
  • Impact :
    • Increased steric hindrance from cyclopropane and Boc groups.
    • Stability: Boc group offers acid-labile protection, unlike benzyl carbamate.
    • Applications: Peptide synthesis ().

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences vs. Target Compound
Benzyl N-[cis-3-(hydroxymethyl)cyclohexyl]carbamate 750649-40-2 C₁₄H₁₉NO₃ 249.31 -CH₂OH, benzyl carbamate Reference compound
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 C₁₄H₁₇NO₃ 247.29 -OH (trans-4) Stereochemistry, hydroxyl vs. hydroxymethyl
cis-Benzyl (3-hydroxycyclopentyl)carbamate 124555-31-3 C₁₃H₁₇NO₃ 235.28 Cyclopentyl, -OH Smaller ring, higher strain
Benzyl N-Hydroxycarbamate 3426-71-9 C₈H₉NO₃ 167.16 N-hydroxy Reactive N-hydroxy group
Benzyl N-(4-pyridyl)carbamate - C₁₃H₁₂N₂O₂ 228.25 Pyridyl ring Aromatic nitrogen for coordination

Biological Activity

Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzyl group attached to a cyclohexane ring with a hydroxymethyl substituent and a carbamate functional group. Its molecular formula is C13_{13}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 233.28 g/mol. The synthesis typically involves the reaction between hydroxymethyl cyclohexanol and benzyl isocyanate under controlled conditions to ensure high yield and purity.

The biological activity of this compound primarily stems from its interactions with various enzymes and cellular receptors. It has been shown to inhibit enzyme activity by binding to active sites or altering enzyme structure, thereby influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may modulate signaling pathways through interaction with cellular receptors, impacting physiological responses.

Enzyme Interaction Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, preliminary studies suggest its interaction with acetylcholinesterase, which is crucial for neurotransmission. Inhibition of this enzyme may have implications for neurodegenerative diseases.

Enzyme TargetInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive5.2
FAAHIrreversible0.2

Therapeutic Potential

The compound's potential therapeutic applications are being explored in various fields, particularly in dermatology and neurology. Its ability to inhibit specific enzymes could lead to novel treatments for conditions such as Alzheimer's disease or other cognitive disorders.

Case Studies

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other carbamates but differs in its specific substituents and stereochemistry. This uniqueness may confer distinct biological activities.

Compound NameStructural FeaturesNotable Activity
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamateHydroxymethyl group on trans positionEnzyme inhibition
Benzyl (cis-3-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl group on cis positionDermatological applications

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate, and what analytical techniques are critical for confirming its purity and structure?

  • Synthesis : A common approach involves multi-step organic synthesis, including carbamate formation via coupling reactions. For example, Pd-catalyzed C-N cross-coupling (as seen in structurally similar compounds) can be adapted, followed by functional group modifications such as oxidation of hydroxymethyl groups using KMnO₄ or CrO₃ .
  • Analytical Techniques :

  • NMR Spectroscopy : To confirm stereochemistry and substitution patterns (e.g., distinguishing cis/trans isomers in the cyclohexyl ring) .
  • HPLC/MS : For purity assessment (>95% by HPLC) and molecular weight confirmation .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemical configurations .

Q. How do the stereochemical configurations of this compound influence its reactivity and biological interactions?

  • Reactivity : The cis/trans configuration of the hydroxymethyl group on the cyclohexyl ring affects steric hindrance during reactions. For instance, cis isomers may undergo faster oxidation due to proximity effects .
  • Biological Interactions : Stereochemistry impacts binding affinity to enzymes. For example, cis configurations might better align with hydrophobic pockets in enzyme active sites, enhancing inhibitory activity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported reaction yields or stereoselectivity during synthesis?

  • Methodological Adjustments :

  • Catalyst Optimization : Switching from Pd to Ru-based catalysts may improve stereoselectivity in coupling steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance reaction homogeneity and yield reproducibility .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
    • Data Reconciliation : Compare reaction outcomes across studies using standardized purity metrics (e.g., HPLC retention times) and stereochemical assignments (via NOESY NMR) .

Q. What advanced mechanistic studies are employed to elucidate the enzyme inhibition pathways mediated by this compound?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to assess competitive vs. non-competitive binding modes .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions between the carbamate group and catalytic residues (e.g., serine hydrolases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate entropic vs. enthalpic contributions to enzyme inhibition .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points or solubility) for this compound?

  • Standardization : Replicate measurements under controlled conditions (e.g., DSC for melting points, shake-flask method for solubility) .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidized derivatives) that may alter physical properties .

Methodological Tables

Analytical Technique Application Key Parameters Reference
NMR SpectroscopyStereochemical assignment¹H/¹³C chemical shifts, coupling constants
HPLC/MSPurity and molecular weight verificationRetention time, m/z ratio
X-ray CrystallographyAbsolute configuration determinationUnit cell parameters, R-factor
Synthetic Optimization Parameter Impact on Yield/Stereoselectivity
Catalyst (Pd vs. Ru)Improved stereocontrol in coupling steps
Solvent (DMF vs. THF)Enhanced reaction homogeneity
Temperature (25°C vs. 50°C)Reduced byproduct formation

Key Notes

  • Citations : Evidence IDs correspond to synthesis protocols, analytical methods, and mechanistic insights from peer-reviewed data (e.g., PubChem, DSSTox).
  • Stereochemical Clarity : Emphasized the need for rigorous characterization due to the compound’s structural complexity .

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